molecular formula C6H5F2N3O2 B1434988 2-(Difluoromethyl)-5-nitropyridin-4-amine CAS No. 1805173-38-9

2-(Difluoromethyl)-5-nitropyridin-4-amine

Cat. No.: B1434988
CAS No.: 1805173-38-9
M. Wt: 189.12 g/mol
InChI Key: SVXWSZXOIIUOLX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-nitropyridin-4-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyridine ring. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds is of high importance in medicinal and agricultural chemistry due to their ability to modulate biological and physiological activities .

Scientific Research Applications

2-(Difluoromethyl)-5-nitropyridin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to modulate biological activities makes it valuable in the study of enzyme interactions and metabolic pathways.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties and potential use in drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Future Directions

The field of difluoromethylation has seen recent advances and generated interest for process chemistry . The development of safer and more effective formulations is a promising future direction . Photocatalytic difluoromethylation reactions are also being explored .

Chemical Reactions Analysis

2-(Difluoromethyl)-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and difluorocarbene reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding . This interaction can modulate the activity of the enzymes and affect various biological processes.

Comparison with Similar Compounds

2-(Difluoromethyl)-5-nitropyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the difluoromethyl and nitro groups, which confer distinct reactivity and bioactivity compared to other fluorinated pyridines.

Properties

IUPAC Name

2-(difluoromethyl)-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O2/c7-6(8)4-1-3(9)5(2-10-4)11(12)13/h1-2,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWSZXOIIUOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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